N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is an organic compound classified as an oxalamide. This compound features two amide groups linked by an oxalyl group, characterized by the presence of a 4-ethylphenyl group and a 2-methoxyphenethyl group. These structural components contribute to its unique chemical properties and potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
The synthesis of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with specific amines. The synthesis can be outlined in the following steps:
In industrial settings, the production may utilize automated reactors to optimize reaction conditions such as temperature, pressure, and solvent choice, ensuring high yield and purity of the product.
The molecular formula of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is C19H22N2O3, with a molecular weight of approximately 342.39 g/mol. The structure can be represented as follows:
InChI=1S/C19H22N2O3/c1-3-14-8-10-16(11-9-14)21-19(23)18(22)20-13-12-15-6-4-5-7-17(15)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
The compound's characteristics include:
N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide can participate in several chemical reactions:
Common reagents for these reactions include:
The major products from these reactions include oxides from oxidation processes, amines from reductions, and substituted aromatic compounds from substitution reactions.
The mechanism of action for N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors within biological systems, altering their activity and leading to various biochemical effects. The precise pathways and targets depend on the specific application context, which could range from antimicrobial activity to anticancer effects.
While specific physical properties such as density and melting point are not extensively documented for this compound, its classification as an organic molecule suggests it possesses typical characteristics associated with organic compounds.
Chemical properties include:
These properties are critical for determining the compound's behavior in various chemical environments and applications.
N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has several applications in scientific research:
These diverse applications highlight the compound's significance across multiple scientific disciplines.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1